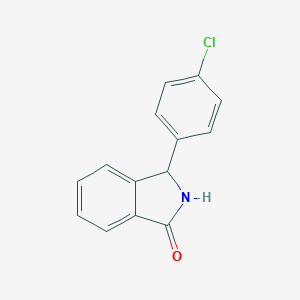
1-(4-Chlorophenyl)-3-oxoisoindoline
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
3-(4-Chlorophenyl)isoindolin-1-one
is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has gained significant attention for its potential use in diverse fields such as:
- Pharmaceutical Synthesis : The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
- Herbicides : The compound may have potential applications in the development of herbicides .
- Colorants and Dyes : The compound could be used in the synthesis of colorants and dyes .
- Polymer Additives : It may serve as an additive in polymer synthesis .
- Organic Synthesis : The compound could be used in various organic synthesis processes .
- Photochromic Materials : The compound may have applications in the development of photochromic materials .
The synthesis process of N-isoindoline-1,3-diones heterocycles, which includes 3-(4-Chlorophenyl)isoindolin-1-one, is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Chemical Synthesis
This compound can be used as a building block in the synthesis of various other complex molecules . It is often used in the field of organic chemistry for the synthesis of heterocyclic compounds .
Ultrasonic-assisted Synthesis
A recent study has reported the ultrasonic-assisted synthesis of isoindolin-1-one derivatives . This method is characterized by high efficiency and yields, and it can be performed on a multigram scale .
Bioactive Molecule Synthesis
The compound is found in several bioactive molecules, including entonalactam C and fumadensine . These molecules have a wide range of pharmaceutical activities and synthetic applications .
Pharmaceutical Research
The compound is a versatile precursor in the synthesis of various compounds due to its wide range of pharmaceutical activities and synthetic applications . It has been used in the development of efficient strategies to access 3-hydroxyisoindolin-1-ones .
Material Science
The compound may have potential applications in the field of material science, particularly in the development of new materials with unique properties .
Analytical Chemistry
The compound can be used in various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more .
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)16-13/h1-8,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHBVDRMKRVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)isoindolin-1-one | |
CAS RN |
2224-77-3 | |
| Record name | 1-(4-Chlorophenyl)-3-oxoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




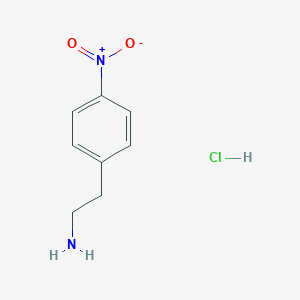
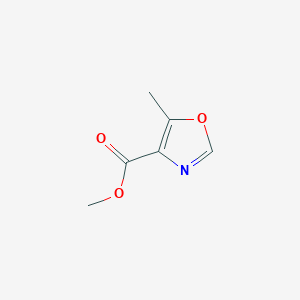
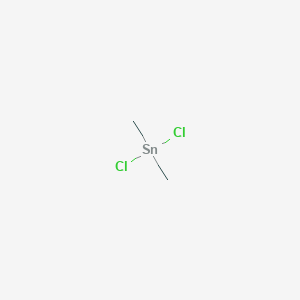


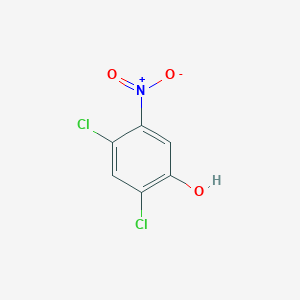


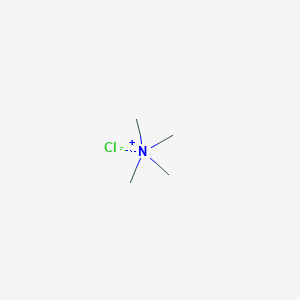
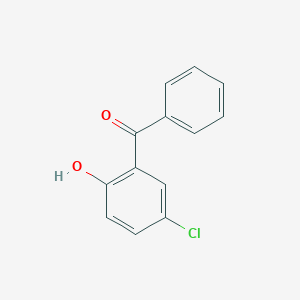

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)
